molecular formula C14H20N2O2 B8139291 (3aR,5S,7aR)-5-((pyridin-2-ylmethoxy)methyl)octahydropyrano[3,2-b]pyrrole

(3aR,5S,7aR)-5-((pyridin-2-ylmethoxy)methyl)octahydropyrano[3,2-b]pyrrole

Cat. No.: B8139291
M. Wt: 248.32 g/mol
InChI Key: KADOWRCBBOSVRK-BFHYXJOUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3aR,5S,7aR)-5-((pyridin-2-ylmethoxy)methyl)octahydropyrano[3,2-b]pyrrole is a complex organic compound characterized by its unique structure, which includes a pyridine ring and an octahydropyrano[3,2-b]pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,5S,7aR)-5-((pyridin-2-ylmethoxy)methyl)octahydropyrano[3,2-b]pyrrole typically involves multiple steps, starting with the preparation of the pyridine derivative. One common method involves the reaction of pyridin-2-ylmethanol with an appropriate alkylating agent under basic conditions to form the pyridin-2-ylmethoxy intermediate. This intermediate is then subjected to a cyclization reaction with a suitable diene or dienophile to form the octahydropyrano[3,2-b]pyrrole core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(3aR,5S,7aR)-5-((pyridin-2-ylmethoxy)methyl)octahydropyrano[3,2-b]pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3aR,5S,7aR)-5-((pyridin-2-ylmethoxy)methyl)octahydropyrano[3,2-b]pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of (3aR,5S,7aR)-5-((pyridin-2-ylmethoxy)methyl)octahydropyrano[3,2-b]pyrrole involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the octahydropyrano[3,2-b]pyrrole core can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a pyridine ring and an octahydropyrano[3,2-b]pyrrole core. This structural motif imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(3aR,5S,7aR)-5-(pyridin-2-ylmethoxymethyl)-1,2,3,3a,5,6,7,7a-octahydropyrano[3,2-b]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-2-7-15-11(3-1)9-17-10-12-4-5-13-14(18-12)6-8-16-13/h1-3,7,12-14,16H,4-6,8-10H2/t12-,13+,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADOWRCBBOSVRK-BFHYXJOUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCN2)OC1COCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](CCN2)O[C@@H]1COCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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